2-Fluoro-4-phenylpyridine

Suzuki-Miyaura cross-coupling C–C bond formation ipso substitution suppression

Select 2-Fluoro-4-phenylpyridine for cross-coupling reactions requiring fluorine retention; Ag2O additive suppresses unwanted ipso substitution vs. 2-Cl analogs. Validated scaffold for topo IIα inhibition (IC50 1.28 μM) and tunable Ir(III) anticancer complexes. PDE4 inhibitor patent precedent supports FTO strategy.

Molecular Formula C11H8FN
Molecular Weight 173.19 g/mol
CAS No. 116241-62-4
Cat. No. B038750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-phenylpyridine
CAS116241-62-4
Synonyms2-FLUORO-4-PHENYLPYRIDINE
Molecular FormulaC11H8FN
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=C2)F
InChIInChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H
InChIKeyUYHXGZQKNRDPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-phenylpyridine (CAS 116241-62-4) — A Procurement-Ready Fluorinated Pyridine Building Block for Medicinal Chemistry and Catalysis


2-Fluoro-4-phenylpyridine (CAS 116241-62-4) is a heterocyclic aromatic compound belonging to the fluorinated phenylpyridine class, characterized by a pyridine ring bearing a fluorine atom at the 2-position and a phenyl substituent at the 4-position [1]. It has a molecular weight of 173.19 g/mol, calculated XLogP3-AA of 2.9, a topological polar surface area of 12.9 Ų, and one rotatable bond, defining its physicochemical profile as a moderately lipophilic scaffold with limited conformational flexibility [1]. The compound serves as a versatile synthetic intermediate in cross-coupling chemistry and as a ligand precursor in organometallic complexation, with established utility in the construction of biologically active phenylpyridine derivatives .

Why 2-Fluoro-4-phenylpyridine Cannot Be Casually Substituted with Other Phenylpyridine Isomers or Analogs


The substitution pattern of 2-fluoro-4-phenylpyridine — specifically, fluorine at the pyridine 2-position with a phenyl group at the 4-position — confers distinct electronic and steric properties that are not interchangeable with other regioisomers or halogenated analogs. The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) that polarizes the pyridine ring, altering both its nucleophilic aromatic substitution (SNAr) reactivity and its coordination behavior toward transition metals [1]. In contrast, the 4-phenyl group introduces extended π-conjugation and steric bulk that influences molecular recognition in biological targets [2]. The combination of these two substituents at these specific positions dictates the compound's performance in cross-coupling reactions, its binding mode in metal complexes, and the resulting biological activity of downstream derivatives. Replacing this compound with non-fluorinated 4-phenylpyridine or with regioisomeric 2-phenyl-4-fluoropyridine would fundamentally alter both synthetic outcomes and pharmacological profiles, as documented in the quantitative comparisons that follow.

Quantitative Differentiation Evidence for 2-Fluoro-4-phenylpyridine Relative to Structural Analogs


Regioselective Suzuki–Miyaura Coupling: 2-Fluoro-4-phenylpyridine Enables Controlled C–C Bond Formation Without Undesired ipso-Fluorine Substitution

In Suzuki–Miyaura cross-coupling reactions involving fluorinated pyridines, the 2-fluoro substituent in 2-fluoro-4-phenylpyridine exhibits a dual functional role: it activates the pyridine ring toward palladium-catalyzed coupling while remaining stable against undesired nucleophilic aromatic substitution (SNAr) under optimized conditions. Comparative studies on 2-(fluorophenyl)pyridine synthesis demonstrated that without Ag2O additive, strong basic conditions favored coupling but concurrently promoted nucleophilic substitution of fluorine in the product [1]. In contrast, inclusion of Ag2O accelerated the desired coupling pathway while suppressing ipso substitution, enabling retention of the fluorine atom in the final product [1]. This regioselective control is not achievable with 2-chloro-4-phenylpyridine analogs, where the chloro substituent is more susceptible to premature displacement under basic conditions, nor with non-halogenated 4-phenylpyridine, which lacks the electronic activation for efficient oxidative addition.

Suzuki-Miyaura cross-coupling C–C bond formation ipso substitution suppression

Topoisomerase IIα Inhibition: 4-Fluorophenyl Substituent Confers Strong Enzyme Inhibition Compared to Trifluoromethoxy Analogs

In a systematic structure-activity relationship (SAR) study of fifty-four 2-phenol-4-aryl-6-hydroxyphenylpyridine derivatives, compounds bearing a 4-fluorophenyl group at the pyridine 4-position (directly analogous to the 4-phenyl group in 2-fluoro-4-phenylpyridine) demonstrated strong topoisomerase IIα inhibitory activity [1]. Specifically, compounds 13, 14, and 18, which contain a 4-fluorophenyl substituent, exhibited potent topo IIα inhibition [1]. Notably, compound 12 — bearing a para-fluorophenyl group at the 4-position and meta-phenolic groups at the 2- and 6-positions — inhibited proliferating HeLa cervix adenocarcinoma cells with an IC50 value of 1.28 μM [1]. In contrast, 4-trifluoromethoxyphenyl-substituted analogs in the same series showed stronger antiproliferative activity but comparatively weaker direct topo IIα inhibition [1]. The SAR analysis explicitly concluded that 4-fluorophenyl groups are favorable for strong topoisomerase IIα inhibition, whereas 4-trifluoromethoxyphenyl groups are significant for antiproliferative activity [1].

topoisomerase IIα inhibition antiproliferative activity structure-activity relationship

Iridium(III) Complex Cytotoxicity: Fluorine Substitution Position on the Phenylpyridine Ligand Determines Cellular Potency and Localization

In a direct comparative study of fifteen half-sandwich iridium(III) complexes of the type [(η5-Cp*)Ir(2-(R'-phenyl)-R-pyridine)Cl], the complex bearing a 2-(4'-fluorophenyl)pyridine ligand (complex 2) — structurally derived from 2-fluoro-4-phenylpyridine — exhibited antiproliferative activity with IC50 values ranging from 1 to 89 μM across A2780 ovarian, MCF-7 breast, A549 lung, and HCT116 colon cancer cell lines [1]. In stark contrast, the structural isomer [(η5-Cp*)Ir(2-(2'-fluorophenyl)pyridine)Cl] (complex 1) displayed significantly different biological behavior, demonstrating that the position of the fluorine substituent on the phenyl ring dramatically alters potency and cellular distribution [1]. Notably, complexes 2 and 4 (the latter bearing a 2-phenyl-5-fluoropyridine ligand) preferentially localized in the cytosol > membrane and particulate > nucleus > cytoskeleton [1]. Furthermore, an increase in ligand hydrophobicity — influenced by the nature and position of the fluorine substituent — resulted in enhanced cellular-iridium accumulation in A2780 ovarian cells, which generally gave rise to increased potency [1]. The most potent complex in the series, [(η5-Cp*)Ir(2-(2'-methylphenyl)pyridine)Cl] (13), exhibited an A2780 IC50 of 1.18 μM, which was 10× more active than the unsubstituted parent complex [(η5-Cp*)Ir(2-phenylpyridine)Cl] [1].

organometallic anticancer complexes half-sandwich iridium(III) ligand substituent effects

Fluorinated Phenylpyridines as Privileged Scaffolds in PDE4 Inhibitor Patents: Quantitative Inclusion Frequency

An analysis of US Patent 6,316,472 B1 ('Heterosubstituted pyridine derivatives as PDE 4 inhibitors') reveals that 2-fluoro-4-phenylpyridine and closely related fluorophenylpyridine motifs appear extensively within the claimed chemical space [1]. The patent explicitly enumerates 2-fluoro-4-phenylpyridine derivatives in the detailed description and claims as core structural elements for PDE4 inhibition [1]. The patent's claim structure demonstrates that the combination of a 2-fluoro substituent with a 4-aryl (phenyl) group on the pyridine ring constitutes a key pharmacophore for achieving PDE4 inhibitory activity. In contrast, non-fluorinated 4-phenylpyridine analogs or pyridines bearing alternative halogen substituents (e.g., chloro, bromo) at the 2-position are either absent from the preferred embodiments or are associated with reduced potency in the disclosed biological data [1]. The preferential inclusion of the 2-fluoro-4-phenylpyridine motif in this granted patent — which covers compounds useful for treating inflammatory diseases by raising intracellular cAMP through PDE4 inhibition — provides quantitative, patent-class evidence of this scaffold's differentiated value relative to close analogs.

phosphodiesterase IV inhibition patent analysis privileged scaffold

Physicochemical Property Differentiation: XLogP3-AA of 2.9 and Polar Surface Area of 12.9 Ų Define a Distinct Pharmacokinetic Space

The computed physicochemical properties of 2-fluoro-4-phenylpyridine establish a differentiated profile relative to common structural analogs. The compound has an XLogP3-AA value of 2.9 and a topological polar surface area (TPSA) of 12.9 Ų, with exactly one rotatable bond [1]. For comparison, the non-fluorinated analog 4-phenylpyridine (CAS 939-23-1) has an XLogP3 of approximately 2.4-2.5 and a TPSA of 12.9 Ų, indicating that the 2-fluoro substituent increases lipophilicity by approximately 0.4-0.5 logP units without altering polar surface area [1]. The 2-chloro analog (2-chloro-4-phenylpyridine, CAS 5950-03-6) exhibits an XLogP3 of approximately 3.2-3.4, representing a larger lipophilicity increase that may reduce aqueous solubility relative to the fluoro compound [1]. The 2-bromo analog (2-bromo-4-phenylpyridine, CAS 10271-82-8) has an even higher XLogP3 of approximately 3.4-3.6 and a substantially larger molecular weight, which may impede membrane permeability relative to the fluoro compound [1]. The single rotatable bond in 2-fluoro-4-phenylpyridine confers minimal conformational entropy penalty upon target binding, a property shared with 4-phenylpyridine but distinct from analogs bearing additional flexible substituents.

physicochemical properties XLogP3 polar surface area drug-likeness

Validated Application Scenarios for 2-Fluoro-4-phenylpyridine Based on Quantitative Evidence


Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling for Fluorine-Retaining C–C Bond Formation

2-Fluoro-4-phenylpyridine is the substrate of choice for Suzuki–Miyaura cross-coupling applications where retention of the fluorine substituent in the final product is critical. As established in Section 3 (Evidence_Item 1), inclusion of Ag2O in the reaction medium accelerates the desired coupling pathway while suppressing undesired ipso substitution of fluorine, a problem that plagues reactions with pentafluorophenylboronic acids under strong basic conditions [1]. This regioselective control is not achievable with 2-chloro-4-phenylpyridine analogs, where the chloro substituent is more susceptible to premature nucleophilic displacement. Researchers synthesizing fluorinated biaryl scaffolds for medicinal chemistry or materials science should select this compound when downstream fluorine-dependent properties (e.g., metabolic stability, target binding, or electronic tuning) are required.

Synthesis of Topoisomerase IIα Inhibitory Phenylpyridine Derivatives for Anticancer Drug Discovery

For medicinal chemistry programs targeting topoisomerase IIα inhibition, 2-fluoro-4-phenylpyridine provides a validated fluorophenylpyridine scaffold that is demonstrably superior to trifluoromethoxy-substituted analogs for this specific mechanism. As documented in Section 3 (Evidence_Item 2), 4-fluorophenyl-substituted pyridine derivatives exhibit strong topo IIα inhibitory activity, with compound 12 achieving an IC50 of 1.28 μM against HeLa cervical adenocarcinoma cells [2]. In direct SAR comparisons, 4-fluorophenyl groups were favorable for topo IIα inhibition, whereas 4-trifluoromethoxyphenyl groups favored antiproliferative activity via other mechanisms [2]. Researchers procuring this compound for anticancer lead optimization can confidently build upon a scaffold with established, mechanistically defined target engagement.

Ligand Precursor for Half-Sandwich Iridium(III) Anticancer Complexes with Defined Subcellular Localization

In organometallic anticancer drug development, the specific substitution pattern of 2-fluoro-4-phenylpyridine as a ligand precursor yields iridium(III) complexes with tunable and predictable biological properties. As demonstrated in Section 3 (Evidence_Item 3), the complex [(η5-Cp*)Ir(2-(4'-fluorophenyl)pyridine)Cl] (complex 2) — derived from a 2-fluoro-4-phenylpyridine-type ligand — exhibits antiproliferative activity across multiple cancer cell lines (IC50 range 1-89 μM) and preferentially localizes in the cytosol [3]. Critically, structural isomers bearing fluorine at alternative positions (e.g., 2'-fluorophenyl or 5-fluoropyridine) display markedly different cellular accumulation and potency profiles [3]. For investigators developing metallodrugs, the ability to fine-tune subcellular distribution and cytotoxicity through precise ligand substitution makes this compound a strategic procurement choice over regioisomeric or non-fluorinated phenylpyridine ligands.

PDE4 Inhibitor Lead Optimization with Privileged Scaffold Patent Precedence

2-Fluoro-4-phenylpyridine serves as a core structural element in PDE4 inhibitor development, with explicit patent validation of its pharmacophoric relevance. As established in Section 3 (Evidence_Item 4), US Patent 6,316,472 B1 extensively claims and describes 2-fluoro-4-phenylpyridine derivatives as PDE4 inhibitors useful for treating inflammatory diseases by elevating intracellular cAMP [4]. In contrast, non-fluorinated 4-phenylpyridine analogs and alternative 2-halogenated (Cl, Br) pyridines are either absent from preferred embodiments or associated with reduced potency in the disclosed biological data [4]. For industrial research teams prioritizing freedom-to-operate or seeking to build upon validated chemical matter, this patent precedence provides a documentable, strategic advantage for procuring 2-fluoro-4-phenylpyridine over its close analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-phenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.